1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline
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Overview
Description
1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline is a sulfur-containing organic compound It is characterized by the presence of a proline moiety linked to a thioester and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline typically involves the reaction of L-proline with a thioester precursor. One common method is the nucleophilic substitution reaction where the thiolate anion reacts with an alkyl halide to form the thioester linkage . The reaction conditions often require a base to deprotonate the thiol group, facilitating the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The thioester linkage can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles, including amines and alcohols, can react under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Thioester derivatives with different nucleophiles.
Scientific Research Applications
1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline exerts its effects involves interactions with specific molecular targets. The thioester linkage can undergo hydrolysis, releasing the active proline derivative. This compound may interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-D-proline: The D-isomer of the compound.
1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-glycine: A similar compound with glycine instead of proline.
1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-alanine: A similar compound with alanine instead of proline.
Uniqueness
1-{[(3-Oxobutyl)sulfanyl]carbonothioyl}-L-proline is unique due to its specific proline moiety, which imparts distinct stereochemical properties and biological activity
Properties
CAS No. |
61998-36-5 |
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Molecular Formula |
C10H15NO3S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
(2S)-1-(3-oxobutylsulfanylcarbothioyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO3S2/c1-7(12)4-6-16-10(15)11-5-2-3-8(11)9(13)14/h8H,2-6H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
RKDKYPPVKYXZKX-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)CCSC(=S)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)CCSC(=S)N1CCCC1C(=O)O |
Origin of Product |
United States |
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